

# 2,5-Difluoromandelic Acid (CAS 207853-61-0): A Technical Overview

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## Compound of Interest

Compound Name: *2,5-Difluoromandelic acid*

Cat. No.: *B1297450*

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## Abstract

**2,5-Difluoromandelic acid** is a fluorinated aromatic alpha-hydroxy acid. Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, make it a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine can significantly modify the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides a technical overview of the known properties, a representative synthesis methodology, and potential applications of **2,5-Difluoromandelic acid**, based on available scientific literature and chemical data. It is important to note that detailed experimental data, including specific spectroscopic analyses and biological activity studies for this particular compound, are not widely available in the public domain.

## Physicochemical Properties

Key physicochemical data for **2,5-Difluoromandelic acid** are summarized in the table below. While the melting point is documented, other data such as boiling point and quantitative solubility in various solvents are not readily available in the cited literature.

| Property          | Value   | Reference(s)  |
|-------------------|---|---|
| CAS Number        | 207853-61-0   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 188.13 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Appearance        | Off-white to slight yellow solid                            | <a href="#">[3]</a>   |
| Melting Point     | 110-112 °C  | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Purity            | ≥95% (as commercially available)                            | <a href="#">[3]</a>   |
| Boiling Point     | Data not available  |   |
| Solubility        | Data not available  |   |

## Synthesis and Manufacturing

A detailed, step-by-step experimental protocol for the synthesis of **2,5-Difluoromandelic acid** is not explicitly described in publicly accessible literature. However, a common and well-established method for the synthesis of mandelic acids is the hydrolysis of the corresponding mandelonitrile, which is formed from the reaction of a benzaldehyde with a cyanide source.

## Representative Experimental Protocol: Synthesis from 2,5-Difluorobenzaldehyde

This protocol is a representative method based on the known synthesis of mandelic acid derivatives and is provided for illustrative purposes.[\[5\]](#)[\[6\]](#)[\[7\]](#) Researchers should conduct their own optimization and safety assessments.

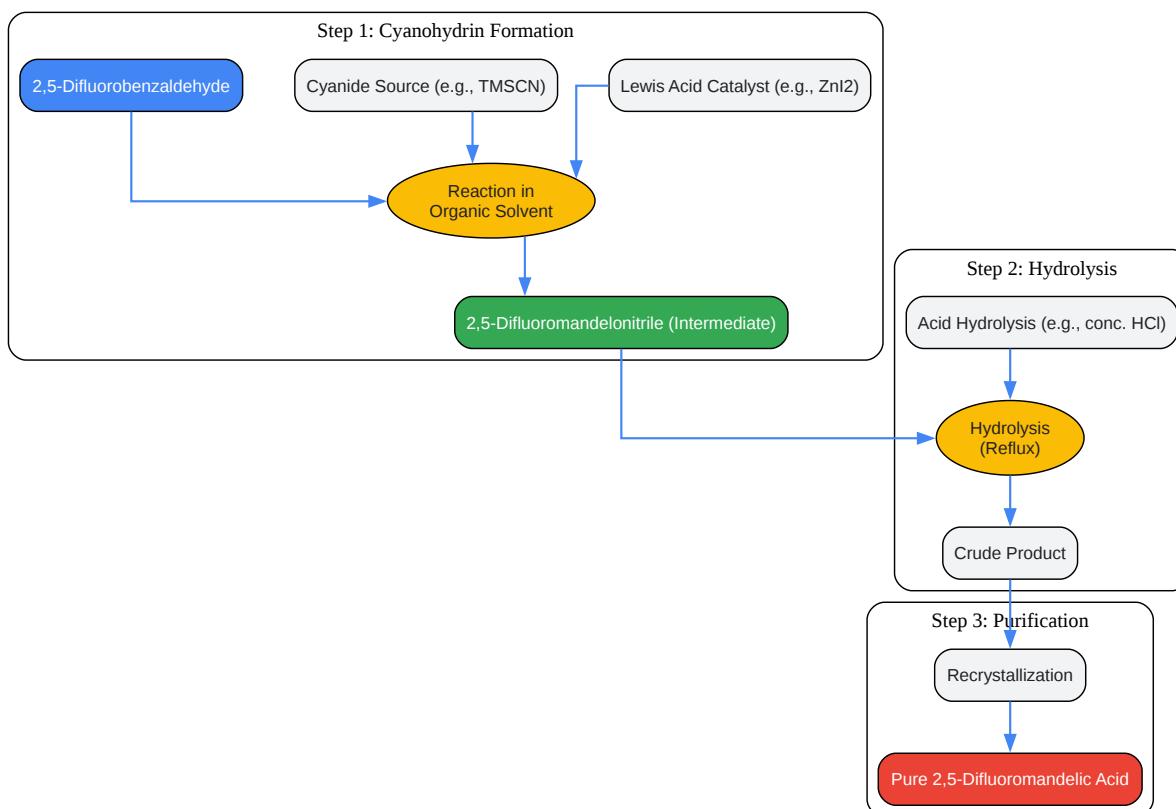
### Step 1: Formation of 2,5-Difluoromandelonitrile

- In a well-ventilated fume hood, a solution of 2,5-difluorobenzaldehyde (1 equivalent) in a suitable organic solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooled to 0°C in an ice bath.

- A solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN, ~1.1 equivalents), is added dropwise to the cooled aldehyde solution.
- A catalytic amount of a Lewis acid (e.g., zinc iodide,  $ZnI_2$ ) can be added to facilitate the reaction.
- The reaction mixture is stirred at 0°C and allowed to slowly warm to room temperature, while the progress is monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
- Upon completion, the reaction is quenched by the addition of water or a mild aqueous acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude mandelonitrile intermediate.

#### Step 2: Hydrolysis to **2,5-Difluoromandelic Acid**

- The crude 2,5-difluoromandelonitrile is added to a concentrated acid solution, typically aqueous hydrochloric acid.
- The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS).
- After cooling to room temperature, the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The resulting crude **2,5-Difluoromandelic acid** can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield the final product.

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A representative workflow for the synthesis of **2,5-Difluoromandelic acid**.

# Spectroscopic Characterization

Specific, experimentally obtained spectroscopic data for **2,5-Difluoromandelic acid** are not available in the reviewed literature. The following sections describe the expected spectral characteristics based on its chemical structure.

## <sup>1</sup>H NMR Spectroscopy

- Aromatic Protons: Three signals are expected in the aromatic region (typically  $\delta$  7.0-7.5 ppm). Due to the fluorine substitutions, these protons will exhibit complex splitting patterns (multiplets) due to both proton-proton and proton-fluorine couplings.
- Methine Proton (-CH(OH)-): A singlet or a doublet (if coupled to the hydroxyl proton) is expected, typically in the  $\delta$  5.0-5.5 ppm range.
- Hydroxyl and Carboxylic Acid Protons (-OH, -COOH): These protons will appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration. They may exchange with deuterium in deuterated solvents like D<sub>2</sub>O or CD<sub>3</sub>OD.

## <sup>13</sup>C NMR Spectroscopy

- Carbonyl Carbon (-COOH): A signal is expected in the range of  $\delta$  170-180 ppm.
- Aromatic Carbons: Six signals are anticipated in the aromatic region ( $\delta$  110-165 ppm). The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (<sup>1</sup>JCF). Other aromatic carbons will exhibit smaller, multi-bond couplings to the fluorine atoms.
- Methine Carbon (-CH(OH)-): A signal is expected around  $\delta$  70-75 ppm.

## <sup>19</sup>F NMR Spectroscopy

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants will be characteristic of their positions relative to each other and the other substituents on the ring.

## Infrared (IR) Spectroscopy

- O-H Stretch: A broad absorption band is expected in the range of 2500-3300  $\text{cm}^{-1}$  for the carboxylic acid hydroxyl group, and a sharper band around 3400  $\text{cm}^{-1}$  for the alcoholic hydroxyl group.
- C=O Stretch: A strong absorption band is anticipated around 1700-1750  $\text{cm}^{-1}$  for the carbonyl group of the carboxylic acid.
- C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000-1300  $\text{cm}^{-1}$ , corresponding to the carbon-fluorine bonds.
- Aromatic C=C Stretches: Multiple bands will appear in the 1450-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) or a protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) at  $\text{m/z}$  corresponding to the molecular weight of 188.13. Common fragmentation patterns for mandelic acids include the loss of water ( $\text{H}_2\text{O}$ ) and the carboxyl group ( $\text{COOH}$ ).

## Applications in Drug Discovery and Development

**2,5-Difluoromandelic acid** is primarily utilized as a specialized building block in the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs). The strategic placement of fluorine atoms can bestow several advantageous properties upon a drug candidate:

- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
- Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
- Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

While general patents describe the use of mandelic acid derivatives in the synthesis of various therapeutic agents, including thrombin inhibitors, specific examples of marketed drugs derived directly from **2,5-Difluoromandelic acid** are not prominently featured in the searched literature.<sup>[8]</sup>

## Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the modulation of signaling pathways by **2,5-Difluoromandelic acid** itself. Research on mandelic acid and its derivatives has explored their potential as antimicrobial agents. However, these studies do not specifically report on the 2,5-difluoro isomer. Any biological activity would need to be determined through dedicated screening and pharmacological studies.

## Safety and Handling

As with all laboratory chemicals, **2,5-Difluoromandelic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2,5-Difluoromandelic acid** is a chemical intermediate with significant potential in the field of pharmaceutical research and development. Its key value lies in the difluorinated phenyl moiety, which can be incorporated into larger molecules to enhance their drug-like properties. Despite its commercial availability, a comprehensive public dataset detailing its synthesis, full spectral characterization, and biological activity is lacking. This technical guide has compiled the available information and provided a representative synthesis scheme to aid researchers in their work with this compound. Further investigation is warranted to fully elucidate the properties and potential applications of this fluorinated building block.

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